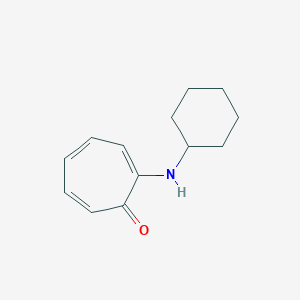![molecular formula C18H18N2O2 B5877029 N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)
N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry and is a crucial raw material and intermediate in the synthesis of many drug candidates .
Synthesis Analysis
The synthesis of “N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine, which results in the coexistence of parallel monoacylation by-products and consecutive diacylation by-products . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The established kinetic model can calculate the selectivity and conversion of the acylation reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide” include the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by a kinetics study in a microflow system .Aplicaciones Científicas De Investigación
Anticancer Potential
N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it interferes with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary studies indicate that this compound possesses anti-inflammatory properties. It may modulate inflammatory mediators and suppress the activation of pro-inflammatory pathways. Researchers are keen on understanding its precise mechanisms and potential clinical applications .
Neuroprotective Effects
The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has shown promise as a neuroprotective agent. It may enhance neuronal survival, reduce oxidative damage, and mitigate neuroinflammation. Further investigations are needed to validate its efficacy in neuroprotection .
Analgesic Activity
Chronic pain management remains a challenge. Some studies suggest that this compound exhibits analgesic effects by modulating pain pathways. It may interact with receptors involved in nociception, making it a potential candidate for novel analgesic drug development .
Antibacterial and Antifungal Properties
Microbial infections continue to pose a global health threat. N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide has demonstrated antibacterial and antifungal activities. Researchers have explored its efficacy against various pathogens, including drug-resistant strains. Its mode of action involves disrupting microbial membranes and inhibiting essential enzymes .
Chemical Biology and Drug Design
Understanding the interactions between small molecules and biological targets is crucial for drug discovery. Researchers have utilized this compound as a chemical probe to investigate specific protein-ligand interactions. Its structural features make it valuable for studying binding sites and designing potential therapeutic agents .
Propiedades
IUPAC Name |
N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-7-13(8-6-12)17(21)20-16-4-2-3-14(11-16)18(22)19-15-9-10-15/h2-8,11,15H,9-10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVJKHZBLKMYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-{[(4-methylphenyl)carbonyl]amino}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-propylthiourea](/img/structure/B5876946.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![4-{[2-(difluoromethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5876965.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5876987.png)
![2,2-dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5876998.png)

![2-(2-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5877012.png)
![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)


